molecular formula C10H19FO B1670018 10-Fluorodecanal CAS No. 334-65-6

10-Fluorodecanal

Cat. No.: B1670018
CAS No.: 334-65-6
M. Wt: 174.26 g/mol
InChI Key: MXNZLCWRQMCSBF-UHFFFAOYSA-N
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Description

10-Fluorodecanal is an organic compound with the molecular formula C10H19FO. It is a fluorinated derivative of decanal, an aldehyde with a ten-carbon chain. The presence of a fluorine atom at the 10th position significantly alters its chemical properties, making it a compound of interest in various scientific fields .

Preparation Methods

The synthesis of 10-Fluorodecanal typically involves the fluorination of decanal. One common method is the direct fluorination of decanal using elemental fluorine or a fluorinating agent such as Selectfluor. The reaction is usually carried out under controlled conditions to ensure selective fluorination at the desired position . Industrial production methods may involve more scalable processes, such as the use of continuous flow reactors to maintain consistent reaction conditions and improve yield.

Chemical Reactions Analysis

10-Fluorodecanal undergoes various types of chemical reactions, including:

Common reagents and conditions for these reactions include:

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide or potassium cyanide in polar aprotic solvents.

The major products formed from these reactions include 10-fluorodecanoic acid, 10-fluorodecanol, and various substituted derivatives.

Scientific Research Applications

10-Fluorodecanal has several applications in scientific research:

Mechanism of Action

The mechanism by which 10-Fluorodecanal exerts its effects is largely dependent on its interactions with biological molecules. The fluorine atom can influence the compound’s reactivity and binding affinity to various molecular targets. For example, in enzyme-catalyzed reactions, the presence of fluorine can alter the enzyme’s active site interactions, leading to changes in reaction rates and product formation .

Comparison with Similar Compounds

10-Fluorodecanal can be compared with other fluorinated aldehydes and decanal derivatives:

The uniqueness of this compound lies in the specific effects of the fluorine atom, such as increased metabolic stability and altered reactivity, which are not observed in its non-fluorinated or other halogenated counterparts.

Properties

CAS No.

334-65-6

Molecular Formula

C10H19FO

Molecular Weight

174.26 g/mol

IUPAC Name

decanoyl fluoride

InChI

InChI=1S/C10H19FO/c1-2-3-4-5-6-7-8-9-10(11)12/h2-9H2,1H3

InChI Key

MXNZLCWRQMCSBF-UHFFFAOYSA-N

SMILES

CCCCCCCCCC(=O)F

Canonical SMILES

CCCCCCCCCC(=O)F

Appearance

Solid powder

Key on ui other cas no.

334-65-6

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Decanal, 10-fluoro-;  10-Fluorodecanal;  BRN 1757506;  decanoyl fluoride.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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